molecular formula C7H11N5O B8416069 1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

Cat. No. B8416069
M. Wt: 181.20 g/mol
InChI Key: YDYBTRNQUBEIER-UHFFFAOYSA-N
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Patent
US08067407B2

Procedure details

At RT, 27.2 ml (27.9 g, 279.1 mmol) of hydrazine hydrate are added dropwise with stirring to a solution of 10.4 g (55.8 mmol) of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol in 100 ml of ethanol. The reaction solution is stirred at 80° C. for 16 h. For work-up, the mixture is concentrated under reduced pressure, and the precipitate is filtered off and washed twice with in each case 10 ml of ethanol. Yield: 2.0 g (19% of theory)
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:14][CH:13]([OH:15])[CH2:12]2)[CH:6]=1>C(O)C>[NH:2]([C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:14][CH:13]([OH:15])[CH2:12]2)[CH:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
27.2 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1CC(C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
For work-up, the mixture is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed twice with in each case 10 ml of ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N(N)C1=CC(=NC=N1)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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